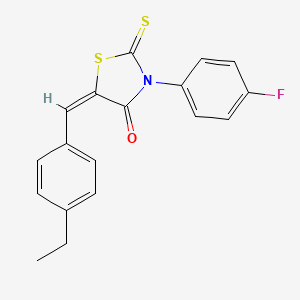![molecular formula C17H19IO4 B4900063 1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as IMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as material science, pharmaceuticals, and agriculture.
Applications De Recherche Scientifique
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been studied extensively for its potential applications in material science, specifically as a component in liquid crystal displays (LCDs). It has been found that this compound exhibits excellent thermal stability and optical properties, making it a promising candidate for use in LCDs. Additionally, this compound has been studied for its potential applications in the field of pharmaceuticals. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has several advantages for use in lab experiments, including its high thermal stability and optical properties, making it a promising candidate for use in LCDs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including its high cost and difficulty in synthesizing.
Orientations Futures
There are several future directions for research on 1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene. One potential area of research is the development of new drugs for the treatment of various diseases based on the anti-inflammatory and antioxidant properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science. Finally, there is a need for further research on the synthesis of this compound to improve its cost-effectiveness and scalability for use in lab experiments and potential commercial applications.
Méthodes De Synthèse
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 4-methoxyphenol in the presence of a base catalyst to form 1,4-bis(4-methoxyphenoxy)benzene. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base catalyst to form 1,4-bis(2-{2-(4-methoxyphenoxy)ethoxy}ethoxy)benzene. Finally, this compound is iodinated using iodine and a base catalyst to form this compound.
Propriétés
IUPAC Name |
1-iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO4/c1-19-15-6-8-17(9-7-15)22-13-11-20-10-12-21-16-4-2-14(18)3-5-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFTFVOLOJOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

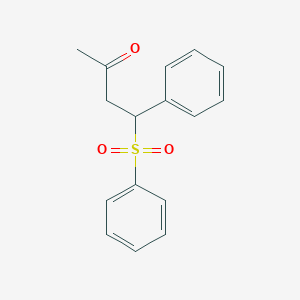
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
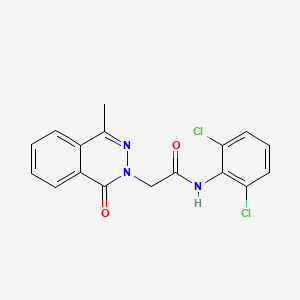
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
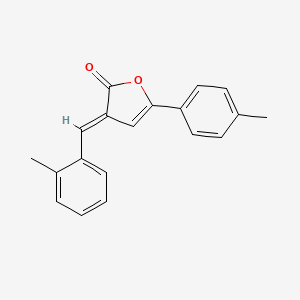
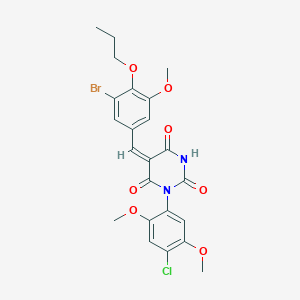
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
